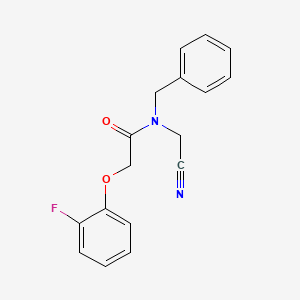

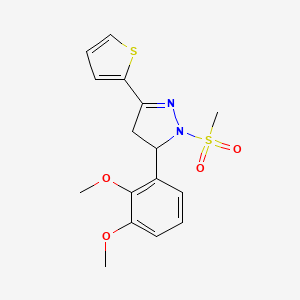

![molecular formula C10H18ClNO2 B2691898 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride CAS No. 2460750-15-4](/img/structure/B2691898.png)

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which are structurally similar to the compound , has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of “9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride” includes a total of 31 bonds, 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Structures of (Acyloxy)boranes : The reaction of 9-Borabicyclo[3.3.1]nonane with monocarboxylic acids produces dimers in the solid state, showcasing a variety of structural features and indicating the compound's utility in the study of Lewis acids and their unexpected structural diversity (Lang et al., 1995).

Facile Synthesis of B-amino-9-borabicyclo[3.3.1]nonanes : Demonstrates the compound's rapid and quantitative reaction with primary and secondary amines, leading to high-yield and purity derivatives, highlighting its application in aminoboration studies (Singaram, 1992).

Enantioselective Synthesis

Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid : This work illustrates the compound's role in asymmetric synthesis, providing a pathway to generate molecular complexity and showcasing its potential in the development of novel pharmaceuticals (Garrido et al., 2013).

Peptide Conformation

Synthesis of a bis-cationic α,α-disubstituted amino acid : Research indicates that the compound influences the conformational properties of peptides, pointing to its utility in the design of peptidomimetics with specific structural and functional properties (Yamashita et al., 2015).

Material Science and Catalysis

Boron–Boron Double Transborylation Strategy : The use of 9-Borabicyclo[3.3.1]nonane in catalytic processes for the synthesis of alkyl gem-di-pinacol boronic esters demonstrates its application in material science and catalysis, offering a method for the creation of new materials and chemicals (Docherty et al., 2020).

Nanoparticle Synthesis

9-BBN Induced Synthesis of Nanoparticles : The compound is used as a reducing agent in the synthesis of gold nanoparticles, indicating its importance in nanotechnology and potential applications in electronics, medicine, and catalysis (Sardar & Shumaker-Parry, 2009).

Mécanisme D'action

Target of Action

The primary targets of 9-Aminobicyclo[33

Mode of Action

The exact interaction of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 9-Aminobicyclo[33

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 9-Aminobicyclo[33 . More studies are required to understand how environmental factors affect the compound’s action.

Propriétés

IUPAC Name |

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;/h7-8H,1-6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNVSQCKGZETHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)C2(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2691825.png)

![(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2691827.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2691831.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2691834.png)

![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)